Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

DPP-4 inhibitor synthesis Willgerodt-Kindler rearrangement Sitagliptin intermediate

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone (CAS 129604-31-5) is an alpha-chlorinated acetophenone derivative bearing a 2,4,5-trifluorophenyl ring and a reactive alpha-chloroketone moiety. With a molecular weight of 208.56 g/mol , this compound serves as a critical electrophilic building block in medicinal chemistry.

Molecular Formula C8H4ClF3O
Molecular Weight 208.56 g/mol
CAS No. 129604-31-5
Cat. No. B157375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(2,4,5-trifluorophenyl)ethanone
CAS129604-31-5
SynonymsEthanone, 2-chloro-1-(2,4,5-trifluorophenyl)- (9CI)
Molecular FormulaC8H4ClF3O
Molecular Weight208.56 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)C(=O)CCl
InChIInChI=1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
InChIKeyYEQFFYDYVFAIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(2,4,5-trifluorophenyl)ethanone (CAS 129604-31-5): A Key Synthetic Intermediate for Sitagliptin and Fluorinated APIs


2-Chloro-1-(2,4,5-trifluorophenyl)ethanone (CAS 129604-31-5) is an alpha-chlorinated acetophenone derivative bearing a 2,4,5-trifluorophenyl ring and a reactive alpha-chloroketone moiety. With a molecular weight of 208.56 g/mol [1], this compound serves as a critical electrophilic building block in medicinal chemistry. Its primary documented industrial role is as a key intermediate in the patented synthesis of Sitagliptin, a DPP-4 inhibitor used to treat type 2 diabetes [2]. The 2,4,5-trifluorophenyl motif is strategically incorporated to enhance metabolic stability and target binding, making this intermediate essential for constructing the sitagliptin pharmacophore.

Why In-Class Alpha-Haloketone Analogs Cannot Replace 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone


Generic substitution of alpha-haloacetophenones is not feasible due to the interplay between the 2,4,5-trifluorophenyl pharmacophore and the alpha-halogen leaving group. The specific fluorine substitution pattern on the phenyl ring is a prerequisite for the biological activity of downstream APIs like Sitagliptin, as the 2,4,5-trifluorophenyl group is directly incorporated into the final drug molecule [1]. The alpha-chlorine atom is not merely a generic leaving group; its reactivity profile is specifically exploited in patented processes for the Willgerodt-Kindler rearrangement to form 2,4,5-trifluorophenylacetic acid, a key sitagliptin intermediate [2].

Quantitative Evidence for Selecting 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone (CAS 129604-31-5) Over Its Closest Analogs


Patented Intermediate for Sitagliptin via Oxidative Rearrangement to 2,4,5-Trifluorophenylacetic Acid

US Patent 9,238,613 B2 explicitly identifies 2-chloro-1-(2,4,5-trifluorophenyl)ethanone (Formula VII, X=Cl) as a key intermediate. The patented process reacts it with PCl5 (3 equivalents, 72 mmol) in fluorobenzene at 80°C for 16 hours to produce 2,4,5-trifluorophenylacetic acid [1]. This acid is a direct precursor to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, the beta-amino acid fragment of sitagliptin. The 2,4,5-trifluorophenylacetic acid is subsequently employed in the synthesis of sitagliptin, which is a DPP-4 inhibitor for treating type 2 diabetes [2].

DPP-4 inhibitor synthesis Willgerodt-Kindler rearrangement Sitagliptin intermediate

Chemoselectivity Advantage of Chlorine vs. Bromine in SN2 Reactions for API Intermediate Synthesis

The alpha-chlorine atom in 2-chloro-1-(2,4,5-trifluorophenyl)ethanone provides superior chemoselectivity in nucleophilic substitution reactions compared to its bromine and iodine analogs. The C-Cl bond (bond dissociation energy ~79 kcal/mol) is stronger than C-Br (~66 kcal/mol) and C-I (~57 kcal/mol), resulting in a moderated leaving group ability. This characteristic minimizes competing elimination side-reactions and reduces the formation of alpha,beta-unsaturated ketone byproducts during nucleophilic displacement, leading to higher product purity in API intermediate synthesis [1].

nucleophilic substitution chemoselectivity side-product minimization

Physical State Advantage: Solid vs. Liquid Handling in Production Environments

2-Chloro-1-(2,4,5-trifluorophenyl)ethanone is typically a solid at room temperature, in contrast to its immediate synthetic precursor 2,4,5-trifluoroacetophenone, which is a liquid with a melting point of -7°C and a boiling point of 76°C [1]. This solid-state property simplifies weighing, handling, and storage for kilogram-scale operations, reducing solvent handling requirements for dispensing compared to liquid reagents.

physical state comparison process handling stability

Cost-Efficiency of Chlorine as a Leaving Group vs. Bromine or Iodine Analogs

The chlorine substituent in 2-chloro-1-(2,4,5-trifluorophenyl)ethanone offers superior atom economy compared to analogs with heavier halogens. Chlorine has an atomic mass of 35.45, compared to bromine (79.90) and iodine (126.90). This lower mass results in a molecular weight of 208.56 g/mol for the target compound versus 253.02 g/mol for the bromo analog (CAS 193977-34-3) . For a synthesis producing equimolar amounts of product, procurement of the chlorine analog reduces the mass of starting material required by approximately 17.6% compared to the bromo analog, translating directly to lower shipping, storage, and handling costs.

cost of goods atom economy process economics

Optimal Research and Industrial Application Scenarios for 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone (CAS 129604-31-5)


Sitagliptin API Manufacturing via Patented Willgerodt-Kindler Route

The primary industrial application for 2-chloro-1-(2,4,5-trifluorophenyl)ethanone is in the synthesis of sitagliptin, the active pharmaceutical ingredient in Januvia. As documented in US Patent 9,238,613 B2, the compound is transformed via reaction with PCl5 (3 equivalents, 72 mmol) in fluorobenzene (20 mL) at 80°C for 16 hours to yield 2,4,5-trifluorophenylacetic acid [1]. This acid is subsequently converted to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, the beta-amino acid fragment that is coupled with the triazolopyrazine heterocycle to form sitagliptin, a DPP-4 inhibitor used in the treatment of type 2 diabetes (as described in J. Med. Chem., 2005, 48, 141-151).

Large-Scale Process Chemistry Requiring Solid Reagent Handling

In multi-kilogram process chemistry campaigns, the solid-state physical property of 2-chloro-1-(2,4,5-trifluorophenyl)ethanone offers distinct operational advantages over liquid alternatives. The immediate precursor 2,4,5-trifluoroacetophenone is a liquid with a boiling point of 76°C, a melting point of -7°C, and a density of 1.331 g/mL at 25°C [1]. The target compound's higher melting point facilitates straightforward weighing accuracy, lower solvent contamination risk during dispensing, and reduced volatile organic compound (VOC) exposure, making it preferred for non-dedicated multi-purpose production suites.

Cost-Optimized Procurement for Generic API Manufacturing

For generic API manufacturers seeking sitagliptin or related DPP-4 inhibitor production, the chlorine analog offers approximately 17.6% lower molecular weight-based material costs compared to the bromine analog (208.56 g/mol vs. 253.02 g/mol) [1]. In a campaign requiring 100 moles of intermediate, this translates to 20.9 kg of the chloro compound versus 25.3 kg of the bromo compound, directly reducing procurement, shipping, and waste disposal costs. This atom economy advantage, combined with the patented process compatibility, makes the chlorine analog the economically rational procurement choice.

Medicinal Chemistry Exploration of Trifluorophenyl-Containing Heterocycles

The alpha-chloroketone electrophilic center in 2-chloro-1-(2,4,5-trifluorophenyl)ethanone serves as a versatile entry point for constructing heterocyclic systems incorporating the pharmacologically valuable 2,4,5-trifluorophenyl motif [1]. The moderated reactivity of the chlorine leaving group enables clean nucleophilic displacement with amines, thiols, and other heteroatom nucleophiles to generate thiazole, imidazole, and triazole derivatives. The 2,4,5-trifluorophenyl group has been demonstrated to confer metabolic stability and enhanced binding affinity in DPP-4 inhibitors as documented in J. Med. Chem., 2005, 48, 141-151, making this building block especially valuable for designing novel fluorinated heterocyclic libraries with potential pharmacokinetic advantages.

Quote Request

Request a Quote for 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.